molecular formula C17H19NO4S B5724754 methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5724754
M. Wt: 333.4 g/mol
InChI Key: FTYLPIJPWPLNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for further research on methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One area of interest is the development of new compounds based on the structure of the compound with potential biological activity. Another area of interest is the investigation of the compound's mechanism of action and its potential as an anti-cancer agent. Additionally, further research could explore the compound's potential as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

Methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 4,5-dimethylthiophene-2-carboxylic acid, followed by the reaction with methylamine and dimethyl sulfate. The final product is obtained through crystallization and purification.

Scientific Research Applications

Methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been used in various research applications, including as a fluorescent probe for the detection of metal ions, as a building block for the synthesis of new compounds with potential biological activity, and as a potential anti-cancer agent.

properties

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-22-13-8-6-12(7-9-13)15(19)18-16-14(17(20)21-4)10(2)11(3)23-16/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYLPIJPWPLNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.